molecular formula C12H14O4 B1142089 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester CAS No. 124439-98-1

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester

Cat. No.: B1142089
CAS No.: 124439-98-1
M. Wt: 222.23716
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Description

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by a benzopyran ring system with a carboxylic acid ester group at the 2-position and a hydroxyl group at the 7-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid with ethanol in the presence of a suitable catalyst to form the ethyl ester derivative. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzopyran ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 7-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid ethyl ester.

    Reduction: Formation of 7-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

    Substitution: Formation of halogenated or nitrated derivatives of the benzopyran ring.

Scientific Research Applications

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7-position can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the benzopyran ring system can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trolox: A vitamin E derivative with antioxidant properties.

    Coumarin: A naturally occurring benzopyran derivative with anticoagulant and fragrance properties.

    6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid ethyl ester: A fluorinated analog with potential biological activities.

Uniqueness

2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-7-hydroxy-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and an ester group on the benzopyran ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl (2R)-7-hydroxy-3,4-dihydro-2H-chromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-15-12(14)10-6-4-8-3-5-9(13)7-11(8)16-10/h3,5,7,10,13H,2,4,6H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXZTRUTSLXORO-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (10 g, 41 mmol) in MeOH (20 ml) and AcOH (20 ml) was hydrogenated at 50 Psi for 4 days. Filtration and evaporation gave the title compound. Yield: 9.2 g. MS m/z (rel. intensity, 70 eV) 222 (M+, 44), 149 (bp), 148 (22), 147 (46), 121 (25).
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
20 mL
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solvent
Reaction Step One
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20 mL
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solvent
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a large hydrogenation vessel were added ethyl 7-hydroxychromone-2-carboxylate (=ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate) (675.4 g, 2.88 mol), EtOH 4 liters, conc. hydrochloric acid 40 ml. The resulting suspension was combined with 5% Pd/C 68 g, and subjected to hydrogenation condition (H2, 40 psi, rt) overnight. The reaction mixture was filtered through a pad of celite to remove the catalyst. The filtrate was concentrated to give thick oily material, which solidified upon standing. Tan solid 630.1 g (98%).
Quantity
675.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
630.1 g
Type
reactant
Reaction Step Two
Name
Quantity
68 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a large hydrogenation vessel were added ethyl 7-hydroxychromone-2-carboxylate (=ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate) (675.4 g, 2.88 mol), EtOH 4 liters, conc. hydrochloric acid 40 ml. The resulting suspension was combined with 5% Pd/C 68 g, and subjected to hydrogenation condition (H2, 40 psi, rt) overnight. The reaction mixture was filtered through a pad of celite to remove the catalyst. The filtrate was concentrated to give thick oily material, which solidified upon standing. Tan solid 630.1 g (98%).
Quantity
675.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
630.1 g
Type
reactant
Reaction Step Two
Name
Quantity
68 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of ethyl 7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxylate (19.0 g, 0.081 mol) in acetic acid is hydrogenated over 10% Pd/C (4.5 g) at 50 psi H2 for 16 hr at ambient temperatures. The catalyst is removed by filtration and the filtrate is concentrated in vacuo to give a residue. The residue is dissolved in EtOAc, washed with saturated NaHCO3, dried over Na2SO4 and concentrated in vacuo to give a solid residue. Crystallization of the solid from CCl4 affords the title compound as an off-white solid, 17.2 g (96% yield), mp 78-80° C., identified by NMR and mass spectral analyses.
Quantity
19 g
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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Quantity
4.5 g
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catalyst
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods V

Procedure details

A 250 mL 3-necked, round-bottomed flask equipped with a mechanical stirrer, a pH electrode connected to a pH control unit and an addition tube connected to a peristaltic pump, was charged with 60 mL of deionized water, 15 mL of 0.05M phosphate buffer (pH 7.0) and 2.2 g racemic 3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-carboxylic acid ethyl ester dissolved in 7.5 mL of tetrahydrofuran. The pH was adjusted to 8.0 with 0.1N aqueous hydroxide solution, and 0.4 g of Pseudomonas lipase enzyme (P-30, Amano International Enzyme Co., Inc., Troy, Va.) was added while the mixture was stirred at a fast rate. The reaction flask was stoppered to avoid loss of the co-solvent by evaporation and the stirring was continued at the same rate. The pH was maintained at 8.0 by adding 0.1N aqueous sodium hydroxide solution via the peristaltic pump. The reaction was discontinued when 55 mL of 0.1N aqueous sodium hydroxide had been consumed (at about the 10 hour mark) and the tetrahydrofuran was removed by evaporation at 35° C. under 10 mm Hg of vacuum. The remaining mixture was extracted 3 times with 50 mL (for a total of 150 mL) of ethyl acetate. The combined organic layers were washed with 50 mL of saturated aqueous sodium bicarbonate and dried over anhydrous sodium sulfate. The solution was filtered and concentrated at 40° C. under 10 mm Hg of vacuum, to obtain 1.0 g (45% yield, 100% of theory) of (R)-3,4-dihydro-7-hydroxy-2H-1-benzopyran-2-carboxylic acid ethyl ester as an off-white solid; m.p. 77°-78° C., (α)D25 -20.2° (c 1.0, CHCl3), 99.6% e.e.
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Quantity
60 mL
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reactant
Reaction Step One
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15 mL
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Three

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